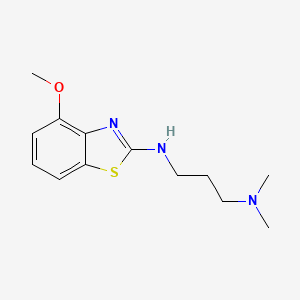

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Description

Properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-16(2)9-5-8-14-13-15-12-10(17-3)6-4-7-11(12)18-13/h4,6-7H,5,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBCWVZAODOWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=C(C=CC=C2S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169071 | |

| Record name | N3-(4-Methoxy-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105195-30-9 | |

| Record name | N3-(4-Methoxy-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N3-(4-Methoxy-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: 270.36 g/mol

CAS Number: 1105195-20-7

Research indicates that benzothiazole derivatives, including this compound, exhibit diverse biological activities such as:

- Antitumor Activity: Compounds in this class have shown the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory pathways, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Neuroprotective Properties: Certain derivatives have been found to protect neuronal cells from oxidative stress and apoptosis.

Antitumor Efficacy

A notable study synthesized several benzothiazole derivatives and assessed their antitumor effects. The active compound demonstrated significant inhibition of cell proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines. The results indicated that treatment with the compound at concentrations of 1 to 4 μM led to increased apoptosis and cell cycle arrest similar to established anticancer agents .

Anti-inflammatory Activity

In another study focusing on benzothiazole derivatives, it was found that these compounds could effectively downregulate the expression of inflammatory markers. This suggests a dual role in both cancer therapy and the management of inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Synthesis and Evaluation

A group of researchers synthesized this compound along with other analogs. They evaluated their biological activities through in vitro assays which demonstrated that modifications to the benzothiazole nucleus significantly enhanced anticancer properties .

Case Study 2: Comparative Analysis

In a comparative study involving multiple benzothiazole derivatives, this compound was highlighted for its potent anti-tumor activity against specific cancer cell lines. The findings suggested that structural modifications could lead to improved efficacy against resistant cancer phenotypes .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -OCH₃) improve solubility and π-donor capacity, whereas electron-withdrawing groups (e.g., -Cl) enhance electrophilicity and binding to hydrophobic targets.

- Halogen substituents (Cl, Br) may confer metabolic stability but reduce aqueous solubility.

Variations in the Diamine Chain

The diamine chain’s length and terminal groups influence conformational flexibility and intermolecular interactions:

Key Observations :

- Terminal dimethylamino groups enhance basicity (pKa ~8–10), favoring protonation at physiological pH and facilitating ionic interactions.

Preparation Methods

Preparation Methods

The synthesis of N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves several key steps:

- Formation of the Benzothiazole Core The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

- Methoxylation : Introduction of the 4-methoxy substituent.

- Attachment of the Diamine Side Chain : The final step involves the reaction of the methoxylated benzothiazole with N,N-dimethylpropane-1,3-diamine under basic conditions to yield the target compound.

Industrial production methods may optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Biological Activity

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound with diverse biological activities. Research indicates that compounds with similar benzothiazole structures exhibit promising anticancer activities. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.

| Study | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Kamal et al. (2010) | A431, A549 | Not specified | Induction of apoptosis |

| Lee et al. (2011) | MDA-MB-468 (TNBC) | 10-fold | Downregulation of beta-catenin |

| El-Helby et al.(2019) | Prostate cancer cells (22Rv1) | Not specified | Structural modification |

Q & A

Basic Question: What are the optimal synthetic routes for N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, and how can reaction conditions be standardized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt for efficient conjugation of the benzothiazole and diamine moieties .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent side reactions .

Standardization requires monitoring via TLC or HPLC to track reaction progress and optimize yields .

Advanced Question: How can structural ambiguities in the benzothiazole core be resolved using spectroscopic and crystallographic techniques?

Methodological Answer:

- X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals in slow-evaporation setups (e.g., using ethanol/water mixtures) .

- NMR spectroscopy : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm methoxy group positioning and diamine linkage .

- IR spectroscopy : Validate functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the thiazole ring) .

Advanced Question: How should biological activity assays be designed to evaluate the compound’s anticancer potential?

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- In silico docking : Screen against targets like topoisomerase II or tubulin using AutoDock Vina to prioritize experimental validation .

Advanced Question: How can researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., compound purity, solvent residues) .

- Meta-analysis : Compare datasets using tools like PRISMA to isolate confounding variables (e.g., batch-to-batch synthesis differences) .

Basic Question: What computational methods predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Quantum mechanical calculations : Use Gaussian or ORCA for transition-state modeling of nucleophilic attacks on the benzothiazole ring .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .

- Machine learning : Train models on PubChem data to predict stability under varying pH and temperature .

Advanced Question: How can structure-activity relationships (SAR) guide the modification of substituents for enhanced bioactivity?

Methodological Answer:

- Substituent screening : Synthesize analogs with halogens (F, Cl) or bulkier groups (e.g., tert-butyl) at the 4-methoxy position .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors) with Schrödinger’s Phase .

Basic Question: What analytical methods ensure purity and identity during scale-up synthesis?

Methodological Answer:

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities ≥0.1% .

- High-resolution MS : Confirm molecular ions (e.g., ESI+ at m/z 320.16) and rule out adducts .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Question: How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

Methodological Answer:

- Cryogenic quenching : Halt reactions at −78°C and isolate intermediates via flash chromatography .

- In situ IR spectroscopy : Monitor real-time formation of intermediates (e.g., Schiff bases) .

- EPR spectroscopy : Detect radical species in oxidation steps (e.g., using TEMPO as a spin trap) .

Advanced Question: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.